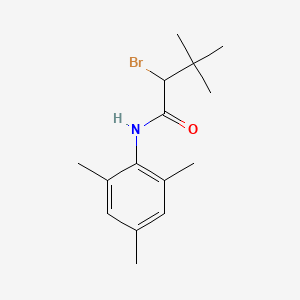

N1-Mesityl-2-bromo-3,3-dimethylbutanamide

Descripción general

Descripción

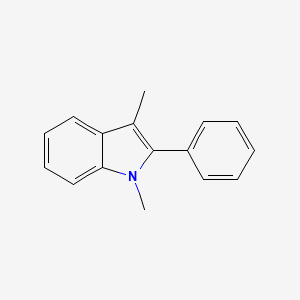

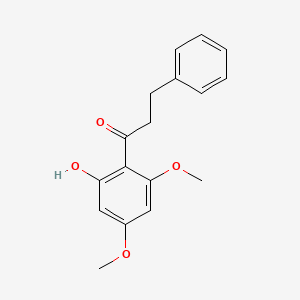

“N1-Mesityl-2-bromo-3,3-dimethylbutanamide” is a chemical compound with the molecular formula C15H22BrNO . It contains a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .

Molecular Structure Analysis

The molecular structure of “N1-Mesityl-2-bromo-3,3-dimethylbutanamide” is characterized by a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .Aplicaciones Científicas De Investigación

Summary of the Application

Mesitylated trityl radicals are being explored for use as light emitters in optoelectronic devices . This is due to their potential for enhanced photoluminescence arising from symmetry breaking in the excited state .

Methods of Application

The synthetic methodology involves mesityl substitution at the para-positions of tris(2,4,6-trichlorophenyl)methyl radical . Photoexcitation of thin films of 8 wt% radical in 4,4’-bis(carbazol-9-yl)-1,1’-biphenyl host matrix produces long-lived intermolecular charge transfer states .

Results or Outcomes

The mesitylated radicals show a number of novel optoelectronic properties. For instance, covalent attachment of carbazole into the mesitylated radical gives a very high photoluminescence yield of 93% in 4,4 ’-bis(carbazol-9-yl)-1,1 ’-biphenyl films and light-emitting diodes with a maximum external quantum efficiency of 28% at a wavelength of 689 nm .

2. 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium for Neurodegenerative Diseases

Summary of the Application

1-Mesityl-3-(3-Sulfonatopropyl) imidazolium (MSI) has been found to protect against oxidative stress and delay proteotoxicity in C. elegans, which is a model organism often used in studies of neurodegenerative diseases .

Methods of Application

The compound was tested in vivo in C. elegans. The focus was on MSI, one of the imidazolium salts identified as capable of improving iron-induced oxidative stress resistance in wild-type animals .

Results or Outcomes

Exposure to MSI induces the Heat Shock Transcription Factor (HSF-1) pathway leading to an increase in oxidative stress resistance . Furthermore, this compound delays the onset of proteotoxic-associated phenotypes in transgenic animals expressing pathological proteins related to neurodegenerative diseases .

3. Metabolism of N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (Bromobutide) in Rats

Summary of the Application

Bromobutide, a compound similar to “N1-Mesityl-2-bromo-3,3-dimethylbutanamide”, has been studied for its metabolism in rats . This compound is a new type of amide herbicide .

Methods of Application

The study involved single oral administration of 14C-carbonyl- or 14C-phenyl-labeled bromobutide to male and female rats . The metabolism of this chemical was studied in detail .

Results or Outcomes

The radiocarbon was excreted rapidly and completely into the feces and urine . Residue levels of 14C in tissues and organs were less than 0.11 ag bromobutide eq/g tissue in male and 0.07 ag bromobutide eq/g tissue in female on the 7th day after administration . The bromobutide dosed was mainly metabolized by phenyl-and t-butyl- oxidation, debromination, and glucuronidation .

4. Metabolism of N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (Bromobutide) in Rats

Summary of the Application

Bromobutide, a compound similar to “N1-Mesityl-2-bromo-3,3-dimethylbutanamide”, has been studied for its metabolism in rats . This compound is a new type of amide herbicide .

Methods of Application

The study involved single oral administration of 14C-carbonyl- or 14C-phenyl-labeled bromobutide to male and female rats . The metabolism of this chemical was studied in detail .

Results or Outcomes

The radiocarbon was excreted rapidly and completely into the feces and urine . Residue levels of 14C in tissues and organs were less than 0.11 ag bromobutide eq/g tissue in male and 0.07 ag bromobutide eq/g tissue in female on the 7th day after administration . The bromobutide dosed was mainly metabolized by phenyl-and t-butyl- oxidation, debromination, and glucuronidation .

Propiedades

IUPAC Name |

2-bromo-3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO/c1-9-7-10(2)12(11(3)8-9)17-14(18)13(16)15(4,5)6/h7-8,13H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQMZJDDNCOHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C(C)(C)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370799 | |

| Record name | N1-MESITYL-2-BROMO-3,3-DIMETHYLBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Mesityl-2-bromo-3,3-dimethylbutanamide | |

CAS RN |

69959-87-1 | |

| Record name | N1-MESITYL-2-BROMO-3,3-DIMETHYLBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)

![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)